N-[4-(diethylamino)phenyl]-2-methylfuran-3-carboxamide
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Overview
Description
N-[4-(diethylamino)phenyl]-2-methylfuran-3-carboxamide is an organic compound that features a furan ring substituted with a carboxamide group and a diethylamino phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylamino)phenyl]-2-methylfuran-3-carboxamide typically involves the reaction of 4-(diethylamino)aniline with 2-methylfuran-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(diethylamino)phenyl]-2-methylfuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
N-[4-(diethylamino)phenyl]-2-methylfuran-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-[4-(diethylamino)phenyl]-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the furan ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(diethylamino)phenyl]-N’-phenylurea
- N-[4-(dimethylamino)phenyl]methylideneamino-2-furancarboxamide
Uniqueness
N-[4-(diethylamino)phenyl]-2-methylfuran-3-carboxamide is unique due to the presence of both a furan ring and a diethylamino phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H20N2O2 |
---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
N-[4-(diethylamino)phenyl]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C16H20N2O2/c1-4-18(5-2)14-8-6-13(7-9-14)17-16(19)15-10-11-20-12(15)3/h6-11H,4-5H2,1-3H3,(H,17,19) |
InChI Key |
RAMAIQJJMBWDKE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=C(OC=C2)C |
Origin of Product |
United States |
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